4-(3-Trifluoromethoxyphenyl)-2-butanone
Description
Structure
3D Structure
Properties
CAS No. |
179381-94-3 |
|---|---|
Molecular Formula |
C11H11F3O2 |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]butan-2-one |
InChI |
InChI=1S/C11H11F3O2/c1-8(15)5-6-9-3-2-4-10(7-9)16-11(12,13)14/h2-4,7H,5-6H2,1H3 |
InChI Key |
UZZOLSXYYXWLRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC(=CC=C1)OC(F)(F)F |
Origin of Product |
United States |
Reaction Mechanisms and Fundamental Chemical Transformations
Mechanistic Investigations of Ketone Reactivity
The reactivity of 4-(3-trifluoromethoxyphenyl)-2-butanone is fundamentally governed by the chemistry of its butanone core. The carbonyl group and the adjacent α-hydrogens are the primary sites for a variety of chemical transformations.
Ketones such as 2-butanone (B6335102) exist in equilibrium with their enol tautomers. This process, known as keto-enol tautomerism, involves the migration of a proton from an α-carbon to the carbonyl oxygen, accompanied by the relocation of the π-bond. universalclass.comlibretexts.org This equilibrium is typically catalyzed by traces of acid or base. libretexts.org While the keto form is generally more stable and predominates, the enol form is a crucial nucleophilic intermediate in many reactions. universalclass.comlibretexts.orgmasterorganicchemistry.com
Under basic conditions, the removal of an acidic α-hydrogen by a base results in the formation of an enolate ion. libretexts.orgmasterorganicchemistry.com This anion is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atom. libretexts.orgmasterorganicchemistry.com The resonance structure that places the negative charge on the more electronegative oxygen atom is the most stable contributor. libretexts.org
For an unsymmetrical ketone like 2-butanone, deprotonation can occur at two different α-carbons (C1 and C3), leading to two distinct enolates:
Kinetic Enolate: Formed by the removal of the more accessible but less sterically hindered proton from the methyl group (C1). This process is faster and is favored by strong, bulky bases (like LDA), aprotic solvents, and low temperatures. bham.ac.uk
Thermodynamic Enolate: Formed by removing a proton from the more substituted methylene (B1212753) group (C3). This results in a more substituted, and thus generally more stable, double bond. Its formation is favored under conditions that allow for equilibrium, such as with weaker bases in protic solvents. bham.ac.ukresearchgate.net
The acidity of α-hydrogens in ketones (pKa ≈ 19-21) is significantly higher than in alkanes (pKa ≈ 50) due to the stabilizing effect of the adjacent carbonyl group and the resonance of the resulting enolate. libretexts.org
Table 1: Factors Influencing Enolate Formation in Unsymmetrical Ketones
| Factor | Favors Kinetic Enolate | Favors Thermodynamic Enolate |
|---|---|---|
| Base | Strong, sterically hindered (e.g., LDA) | Weaker, less hindered (e.g., NaOR) |
| Solvent | Aprotic (e.g., THF) | Protic (e.g., ROH) |
| Temperature | Low temperatures | Higher temperatures (allows equilibration) |
| Proton Source | No acidic proton available | Protic solvent can facilitate tautomerization |
Data sourced from multiple chemical principles. bham.ac.uk
The carbonyl group (C=O) is characterized by a significant dipole moment, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity makes the carbonyl carbon susceptible to attack by nucleophiles. openochem.orgmasterorganicchemistry.com This reaction, known as nucleophilic addition, is a fundamental transformation of ketones. masterorganicchemistry.com During the addition, the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral), forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org
The mechanism of nucleophilic addition depends on the reaction conditions:
Basic or Neutral Conditions (Strong Nucleophiles): Strong nucleophiles (e.g., Grignard reagents, organolithiums, cyanide ions) attack the electrophilic carbonyl carbon directly. openochem.orgjove.com The π electrons of the carbonyl bond move to the oxygen atom, creating an alkoxide intermediate. libretexts.orgjove.com Subsequent protonation of this intermediate by a weak acid (like water) in a workup step yields the final alcohol product. openochem.orglibretexts.org
Acidic Conditions (Weak Nucleophiles): Weak nucleophiles (e.g., water, alcohols) require acid catalysis to react with the carbonyl group. jove.combyjus.com The first step is the protonation of the carbonyl oxygen by the acid. openochem.orgbyjus.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile. openochem.orgjove.com After the nucleophile adds, a deprotonation step regenerates the acid catalyst and gives the final product. jove.com
The reactivity of ketones in nucleophilic additions is generally lower than that of aldehydes due to steric hindrance from the two alkyl groups attached to the carbonyl carbon and the electron-donating nature of these groups, which slightly reduces the electrophilicity of the carbon. libretexts.org
Ketones can undergo halogenation at the α-carbon position in the presence of halogens (Cl₂, Br₂, I₂) under either acidic or basic conditions. pressbooks.publibretexts.org This reaction proceeds through an enol or enolate intermediate. libretexts.orgopenstax.orgmissouri.edu
Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone first tautomerizes to its enol form. openstax.orglibretexts.org This enol then acts as a nucleophile, attacking the electrophilic halogen. missouri.edulibretexts.org A final deprotonation step yields the α-halo ketone and regenerates the acid catalyst. libretexts.org Kinetic studies show that the rate of reaction depends on the concentration of the ketone and the acid, but is independent of the halogen concentration. libretexts.orgopenstax.orgmissouri.edu This indicates that the rate-determining step is the formation of the enol. libretexts.orgmissouri.edulibretexts.org Under acidic conditions, the reaction typically stops after the substitution of one α-hydrogen. The electron-withdrawing halogen atom destabilizes the protonated carbonyl intermediate required for further enolization, thus preventing polyhalogenation. pressbooks.pub
Base-Promoted Halogenation: Under basic conditions, a base removes an α-hydrogen to form an enolate ion. pressbooks.publibretexts.org The enolate then attacks the halogen to give the α-halo ketone. pressbooks.pub This process is considered base-promoted rather than base-catalyzed because a full equivalent of base is consumed. libretexts.org Unlike the acid-catalyzed reaction, polyhalogenation is common under basic conditions. pressbooks.pub The introduced halogen is an electron-withdrawing group, which increases the acidity of the remaining α-hydrogens. pressbooks.pubmissouri.edu This makes subsequent deprotonations faster, leading to the rapid replacement of all α-hydrogens on the same carbon. pressbooks.publibretexts.org This phenomenon is exploited in the haloform reaction for methyl ketones. pressbooks.pub
Role of the Trifluoromethoxy Substituent in Reaction Pathways
The trifluoromethoxy (-OCF₃) group on the phenyl ring of this compound significantly influences the molecule's electronic properties and reactivity.
The trifluoromethoxy group is a potent electron-withdrawing substituent. beilstein-journals.orgnih.gov Its effect is a combination of a strong inductive effect and a weak resonance effect.
Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong pull of electron density away from the oxygen, and consequently, from the aromatic ring through the sigma bond network. researchgate.net This inductive withdrawal is the dominant electronic effect of the -OCF₃ group. beilstein-journals.orgnih.gov
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the aromatic ring. However, this π-donating capacity is significantly diminished compared to a methoxy (B1213986) (-OCH₃) group. beilstein-journals.orgnih.gov The electron-withdrawing fluorine atoms pull electron density away from the oxygen, making its lone pairs less available for donation.
The net result is that the trifluoromethoxy group is strongly deactivating towards electrophilic aromatic substitution, making the ring less nucleophilic and less reactive than benzene (B151609). beilstein-journals.orgnih.govvaia.com For example, trifluoromethoxybenzene undergoes nitration much more slowly than benzene. beilstein-journals.orgnih.gov Despite its deactivating nature, it acts as an ortho, para-director because the resonance donation, though weak, preferentially stabilizes the intermediates formed during attack at these positions. beilstein-journals.orgnih.gov The trifluoromethoxy group is also highly lipophilic, a property that is often exploited in medicinal chemistry. beilstein-journals.orgnih.govmdpi.com
Table 2: Comparison of Electronic Properties of Substituents
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS* | Directing Effect |
|---|---|---|---|---|
| -OCH₃ | -I (Weak) | +R (Strong) | Activating | ortho, para |
| -CF₃ | -I (Strong) | -R (Strong) | Deactivating | meta |
| -OCF₃ | -I (Strong) | +R (Weak) | Deactivating | ortho, para |
EAS = Electrophilic Aromatic Substitution. Data compiled from general chemical principles. beilstein-journals.orgnih.govvaia.comminia.edu.eg
The strong electron-withdrawing nature of the trifluoromethoxy group can influence the stability of intermediates and transition states in reactions involving the butanone side chain, potentially affecting pathways for C-C bond cleavage or molecular rearrangements. While direct studies on this compound are not prevalent, principles from related chemistry can be inferred.
The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are known for their high stability. The C-F bond is exceptionally strong, making homolytic cleavage very difficult. mdpi.comrhhz.net However, the functionalization of C-F bonds or C-C bonds adjacent to fluorinated groups can occur under specific reaction conditions, often involving radical or ionic intermediates. rhhz.net
In reactions where radical intermediates might be formed on the side chain, the electronic nature of the substituted phenyl ring can play a role. An electron-withdrawing group like -OCF₃ would destabilize any carbocation formation on the side chain (e.g., at the benzylic position) but could stabilize an adjacent carbanion or certain radical species.
In the context of rearrangements, the migration of the aryl group could be influenced by its electronic properties. Electron-withdrawing groups on the migrating aryl ring generally disfavor rearrangements that proceed through electron-deficient transition states, such as a classic Wagner-Meerwein shift involving a carbocation. Conversely, in reactions involving nucleophilic attack on the aromatic ring or pathways stabilized by negative charge, the trifluoromethoxy group could facilitate such transformations. For instance, the cleavage of C-C bonds in perfluoroalkyl carboxylic acid derivatives is a known method to generate perfluoroalkyl anions for further reactions, often requiring high temperatures or basic conditions. beilstein-journals.org This highlights how the presence of highly fluorinated groups can enable specific bond-cleavage pathways under forcing conditions.
Stability and Reactivity of the OCF3 Group under Various Conditions
The trifluoromethoxy (OCF3) group is a unique substituent known for conferring increased stability to molecules. nih.gov This heightened stability is primarily due to the strength of the carbon-fluorine bond, one of the strongest in organic chemistry. mdpi.com Compared to other fluorine-containing substituents, the trifluoromethoxy group attached to an aromatic ring is relatively inert and exhibits significant stability under thermal, acidic, or basic conditions. researchgate.net
The OCF3 group's resistance to metabolic breakdown is a key feature. Its chemical stability, combined with greater steric hindrance and lipophilicity compared to a methoxy group, makes it less susceptible to enzymatic oxidation by enzymes such as CYP450. mdpi.com This reduces the likelihood of oxidative demethylation. mdpi.com While the trifluoromethyl (CF3) group is also very stable, the trifluoromethoxy group is generally considered even more robust against chemical and metabolic degradation. mdpi.comreddit.com
The following table summarizes the general stability of the aryl-OCF3 moiety under different chemical environments.
| Condition | Stability | Notes |
| Acidic | High | The OCF3 group is generally stable under acidic conditions, a property that has been noted in various studies. researchgate.netrsc.org |
| Basic | High | The group is also highly resistant to cleavage under basic or alkaline conditions. researchgate.netrsc.org |
| Thermal | High | The trifluoromethoxy group demonstrates high stability when subjected to heat. mdpi.comresearchgate.net |
| Oxidative Metabolism | High | The strength of the C-F bonds and steric hindrance contribute to its high resistance to biological oxidation. nih.govmdpi.com |
| Photochemical | High | The group is stable to photochemical degradation. mdpi.com |
Stereochemical Outcomes and Diastereoselectivity
Reactions involving the carbonyl group of this compound, such as aldol-type additions, can create new stereogenic centers. The stereochemical outcome of these reactions—that is, the preferential formation of one stereoisomer over another—is a critical aspect of its chemistry. msu.edunumberanalytics.com
Control in Aldol-Type Reactions
The aldol (B89426) reaction is a powerful method for forming carbon-carbon bonds and can generate two new chiral centers, leading to the possibility of syn and anti diastereomers. pharmacy180.com The stereochemical course of the reaction involving a ketone like this compound can be controlled with a high degree of precision. wikipedia.org
Control over diastereoselectivity is primarily achieved by controlling the geometry of the enolate intermediate. Ketones can form either a Z- or E-enolate. The Zimmerman-Traxler model proposes that the reaction proceeds through a highly ordered, chair-like six-membered transition state where the metal counter-ion of the enolate coordinates to the oxygen of the aldehyde. harvard.eduresearchgate.net
A (Z)-enolate preferentially leads to the syn aldol product.
An (E)-enolate preferentially leads to the anti aldol product.
The choice of metal counter-ion and reaction conditions significantly influences the enolate geometry and the tightness of the transition state, thereby affecting the diastereomeric ratio. wikipedia.org Boron enolates, for instance, are often used to achieve high levels of stereocontrol because the shorter B-O bonds create a more compact transition state, amplifying steric interactions and leading to greater diastereoselectivity. pharmacy180.comwikipedia.org
The table below illustrates the predictable relationship between enolate geometry and the resulting aldol product diastereomer.
| Enolate Geometry | Major Product Diastereomer | Transition State Model | Key Factor for Selectivity |
| (Z)-Enolate | syn | Chair-like (Zimmerman-Traxler) | The substituent on the enolate assumes a pseudo-equatorial position to minimize steric interactions. |
| (E)-Enolate | anti | Chair-like (Zimmerman-Traxler) | The substituent on the enolate assumes a pseudo-equatorial position, leading to the anti product. |
Asymmetric Induction in Catalytic Transformations
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, guided by a chiral feature in the substrate, reagent, or catalyst. msu.eduwikipedia.org For a prochiral ketone like this compound, catalytic asymmetric transformations can convert it into a chiral product with high enantiomeric excess. nih.gov
This is often achieved through external asymmetric induction , where a chiral catalyst or ligand is introduced to create a chiral environment for the reaction. wikipedia.org The catalyst forms a diastereomeric transition state with the substrate, lowering the activation energy for the formation of one enantiomer over the other. msu.edu
A prominent example is the asymmetric hydrogenation of ketones, which produces optically active secondary alcohols. nih.gov Ruthenium (Ru) and Iridium (Ir) complexes featuring chiral diphosphine and diamine ligands have proven highly effective for this transformation. nih.gov These catalysts activate molecular hydrogen and deliver it selectively to one of the two enantiofaces of the carbonyl group. nih.gov
The following table summarizes common approaches to asymmetric induction in ketone transformations.
| Transformation | Catalytic System Example | Principle of Induction |
| Asymmetric Hydrogenation | Ru complexes with chiral diphosphine/diamine ligands (e.g., TolBINAP/DPEN) | The chiral catalyst creates a diastereomeric transition state, favoring H2 addition to one face of the ketone. nih.gov |
| Asymmetric Alkylation | Rhodium or Iridium-based catalysts with chiral ligands | A chiral metal complex directs the approach of the alkylating agent to one enantioface of the ketone enolate. nih.gov |
| Asymmetric Aldol Reaction | Chiral auxiliaries (e.g., Evans' oxazolidinones) or chiral Lewis acid catalysts | A covalently attached chiral auxiliary directs the enolate to attack the electrophile from a specific face. wikipedia.org |
Photochemical Reactivity of Aryl Ketones
Aryl ketones, including this compound, exhibit characteristic photochemical reactivity. Upon absorption of UV light, the carbonyl group can be promoted from its ground state to an excited singlet state, which then typically undergoes intersystem crossing to a more stable triplet excited state (n,π*). acs.orgthieme-connect.com
For aryl ketones possessing accessible gamma-hydrogens (γ-hydrogens), the Norrish-Yang Type II reaction is a dominant photochemical pathway. acs.org In the case of this compound, the hydrogens on the C-4 carbon of the butanone chain are γ-hydrogens relative to the carbonyl oxygen. The excited triplet state of the ketone can abstract one of these γ-hydrogens through a six-membered cyclic transition state, forming a 1,4-biradical intermediate. acs.org
This biradical can then undergo one of two primary processes:
Fragmentation (Cleavage): The Cα-Cβ bond (the C2-C3 bond in the butanone chain) cleaves, resulting in the formation of an enol (which tautomerizes to acetophenone) and an alkene.
Cyclization: The two radical centers combine to form a new carbon-carbon bond, yielding cyclobutanol (B46151) derivatives. acs.org
The distribution of fragmentation and cyclization products is highly dependent on the conformational flexibility of the 1,4-biradical intermediate. acs.org It is noteworthy that such photochemical reactions can often be conducted without the need for an external photosensitizer, as the aryl ketone substrate itself can be directly excited by light. rsc.org
Derivatization and Advanced Functionalization of 4 3 Trifluoromethoxyphenyl 2 Butanone
Transformations of the Butanone Moiety
The carbonyl and adjacent methylene (B1212753) groups of the butanone side chain are reactive sites for numerous organic transformations, including reductions, formations of nitrogen-containing derivatives, and carbon chain elongations.
Reduction Reactions to Alcohols and Alkanes
The ketone functionality of 4-(3-trifluoromethoxyphenyl)-2-butanone can be selectively reduced to either a secondary alcohol or completely deoxygenated to an alkane, depending on the chosen reagents and reaction conditions.
Reduction to Alcohol: The reduction of the carbonyl group to a hydroxyl group, yielding 4-(3-trifluoromethoxyphenyl)-2-butanol, is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695). chegg.commasterorganicchemistry.comlibretexts.orglibretexts.org This reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. libretexts.org Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, but NaBH₄ is often preferred due to its greater functional group tolerance and safer handling. libretexts.org
| Reagent | Solvent | Product | Typical Conditions |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 4-(3-Trifluoromethoxyphenyl)-2-butanol | Room Temperature |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 4-(3-Trifluoromethoxyphenyl)-2-butanol | 0 °C to Room Temperature |
| Reaction | Reagents | Product | Typical Conditions |
|---|---|---|---|
| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | 1-(3-Trifluoromethoxyphenyl)butane | Reflux |
| Wolff-Kishner Reduction | Hydrazine (B178648) (N₂H₄), Potassium Hydroxide (KOH) | 1-(3-Trifluoromethoxyphenyl)butane | High Temperature (e.g., in Diethylene Glycol) |
Formation of Imines and Enamines
The carbonyl group of this compound readily reacts with primary and secondary amines to form imines and enamines, respectively. These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration. libretexts.orglibretexts.org
Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields N-substituted imines. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The pH of the reaction is crucial, as it needs to be acidic enough to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its departure as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. libretexts.org
Enamines: In contrast, reaction with secondary amines (R₂NH) leads to the formation of enamines. libretexts.orgwikipedia.orgchemistrysteps.commasterorganicchemistry.com Since the nitrogen atom in the intermediate iminium ion lacks a proton to be eliminated, a proton is instead removed from an adjacent carbon atom, resulting in a carbon-carbon double bond. libretexts.orgchemistrysteps.com For unsymmetrical ketones like this compound, a mixture of regioisomeric enamines can be formed, with the thermodynamically less substituted enamine often being the major product. nrochemistry.com
| Reactant | Product Type | General Structure of Product |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | R-N=C(CH₃)CH₂CH₂-Ar |
| Secondary Amine (R₂NH) | Enamine | R₂N-C(CH₃)=CHCH₂-Ar and R₂N-C(=CH₂)CH₂CH₂-Ar |
Where Ar = 3-Trifluoromethoxyphenyl
Homologation and Chain Extension Reactions
The carbon skeleton of the butanone moiety can be extended through various synthetic methodologies, most notably the Wittig reaction.
The Wittig reaction allows for the conversion of the ketone's carbonyl group into a carbon-carbon double bond, effectively extending the carbon chain. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction involves the use of a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield 2-methyl-4-(3-trifluoromethoxyphenyl)-1-butene. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. wikipedia.orgorganic-chemistry.org
| Wittig Reagent | Product |
|---|---|
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-Methyl-4-(3-trifluoromethoxyphenyl)-1-butene |
| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 2-Methyl-4-(3-trifluoromethoxyphenyl)-2-pentene |
Functionalization of the Trifluoromethoxyphenyl Ring
The aromatic ring of this compound is amenable to functionalization through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of a variety of substituents.
Electrophilic Aromatic Substitution Patterns
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the trifluoromethoxyphenyl ring is governed by the directing effects of the existing substituents: the trifluoromethoxy group (-OCF₃) and the butan-2-one side chain. wikipedia.org
The trifluoromethoxy group is a deactivating group due to its strong electron-withdrawing inductive effect (-I), but it is also an ortho, para-director due to the resonance donation (+M) from the oxygen lone pairs. lookchem.com The butan-2-one group is a deactivating meta-director. In cases of competing directing effects, the more strongly activating (or less deactivating) group typically dictates the position of substitution. Nitration of trifluoromethoxybenzene, for instance, yields predominantly the para-substituted product with a smaller amount of the ortho-isomer, and no meta-isomer is detected. lookchem.com Given these directing effects, electrophilic substitution on this compound is expected to occur primarily at the positions ortho and para to the trifluoromethoxy group, with the para position (position 6) being sterically more accessible.
| Substituent | Directing Effect | Activating/Deactivating |
|---|---|---|
| -OCF₃ | Ortho, Para | Deactivating |
| -CH₂CH₂C(O)CH₃ | Meta | Deactivating |
Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. mt.com For example, nitration of this compound would be predicted to yield a mixture of 4-(4-nitro-3-trifluoromethoxyphenyl)-2-butanone and 4-(6-nitro-3-trifluoromethoxyphenyl)-2-butanone as the major products.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-catalyzed coupling)
To introduce a wider array of functional groups onto the aromatic ring, a common strategy involves the initial halogenation of this compound, followed by a palladium-catalyzed cross-coupling reaction. The resulting aryl halide can then serve as a substrate for reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. organic-chemistry.orgwikipedia.orgyoutube.com
Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling an organoboron compound with an aryl halide in the presence of a palladium catalyst and a base. organic-chemistry.orgpsu.edu For example, a brominated derivative of this compound could be coupled with various aryl or vinyl boronic acids to generate biaryl or styrenyl derivatives.
Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. organic-chemistry.orgwikipedia.orgyoutube.comnih.govresearchgate.net This reaction would allow for the introduction of a wide range of amino groups onto the trifluoromethoxyphenyl ring of the target molecule. The efficiency of these reactions is often enhanced by the use of bulky, electron-rich phosphine ligands. youtube.com
| Reaction | Coupling Partners | Bond Formed | Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Aryl Halide + Organoboron Compound | C-C | Palladium Catalyst + Base |
| Buchwald-Hartwig | Aryl Halide + Amine | C-N | Palladium Catalyst + Phosphine Ligand + Base |
These derivatization strategies highlight the chemical tractability of this compound, providing pathways to a multitude of novel compounds for further investigation.
Construction of Complex Molecular Scaffolds
The unique structural attributes of this compound, namely the presence of a reactive ketone carbonyl group and an activated aromatic ring, enable its participation in a range of intramolecular cyclization reactions. These reactions are pivotal in forging new ring systems, thereby expanding the molecular complexity and providing access to novel chemical entities with potential applications in medicinal chemistry and materials science.
Cyclization Reactions Utilizing the Ketone and Aromatic Functionalities
Classic acid-catalyzed intramolecular electrophilic substitution reactions are a primary avenue for the cyclization of 4-aryl-2-butanones. Strong acids, such as polyphosphoric acid (PPA) or sulfuric acid, can promote the protonation of the ketone carbonyl group, generating a carbocationic intermediate. This intermediate can then undergo an intramolecular Friedel-Crafts-type reaction, where the electron-rich aromatic ring attacks the carbocation, leading to the formation of a new carbocyclic ring. In the case of this compound, the trifluoromethoxy group, being moderately deactivating, can influence the regioselectivity of this cyclization.
While direct intramolecular cyclization of this compound is a plausible route, its utility is significantly enhanced through derivatization into more reactive intermediates. For instance, conversion of the ketone to a corresponding alcohol followed by acid-catalyzed dehydration can generate an allylic carbocation, which can then cyclize onto the aromatic ring.
Furthermore, the ketone functionality provides a handle for introducing other reactive groups that can participate in cyclization. For example, conversion to an enamine or enolate can facilitate reactions with electrophiles, setting the stage for subsequent ring-closing events.
Synthesis of Fluorinated Heterocycles and Carbocycles
The presence of the trifluoromethoxy group makes this compound an attractive precursor for the synthesis of fluorinated heterocycles and carbocycles. These fluorinated motifs are of significant interest due to the unique physicochemical properties conferred by the fluorine atoms, such as enhanced metabolic stability and binding affinity.
One of the most powerful methods for synthesizing indole (B1671886) derivatives is the Fischer indole synthesis . organic-chemistry.orgmdpi.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be readily prepared from the condensation of this compound with a suitable phenylhydrazine. The trifluoromethoxy group on the phenyl ring of the butanone would ultimately be incorporated into the resulting indole scaffold, providing a direct route to novel fluorinated indoles.
The general reaction scheme for a Fischer Indole Synthesis is as follows:
This image is for illustrative purposes of the general Fischer Indole Synthesis and does not depict the specific reactants mentioned in the text.
Similarly, the synthesis of quinoline (B57606) derivatives, another important class of heterocycles, can be envisioned. The Combes quinoline synthesis, for instance, involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. While this compound is not a β-diketone, it can be readily converted into one, for example, by Claisen condensation with an appropriate ester. This resulting fluorinated β-diketone could then be reacted with anilines to furnish trifluoromethoxy-substituted quinolines.
For the construction of carbocyclic systems, intramolecular cyclization of derivatives of this compound can be employed. As previously mentioned, acid-catalyzed cyclization of the butanone or its alcohol derivative can lead to the formation of substituted tetralones or tetralins, respectively. These carbocyclic frameworks are common cores in many biologically active molecules.
Below is a table summarizing potential cyclization reactions and the resulting molecular scaffolds that could be synthesized from this compound.
| Cyclization Reaction | Potential Precursor from this compound | Resulting Molecular Scaffold |
| Fischer Indole Synthesis | Phenylhydrazone derivative | Trifluoromethoxy-substituted Indole |
| Combes Quinoline Synthesis | β-Diketone derivative | Trifluoromethoxy-substituted Quinoline |
| Intramolecular Friedel-Crafts | Direct cyclization or alcohol derivative | Trifluoromethoxy-substituted Tetralone/Tetralin |
It is important to note that the specific reaction conditions, such as the choice of acid catalyst, solvent, and temperature, would need to be optimized to achieve the desired cyclization and to control the regioselectivity of the reaction, particularly in light of the electronic effects of the trifluoromethoxy substituent.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and probing the environment of specific nuclei like fluorine.
¹H NMR and ¹³C NMR for Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in defining the precise arrangement of atoms in 4-(3-Trifluoromethoxyphenyl)-2-butanone. The chemical shifts (δ) in the spectra are influenced by the electronic environment of each nucleus, providing key structural information.
In the ¹H NMR spectrum, the protons on the aromatic ring typically appear in the downfield region (δ 7.0-7.4 ppm). Due to the meta-substitution pattern, a complex splitting pattern is expected. The two methylene (B1212753) groups (C₃-H₂ and C₄-H₂) of the butanone chain would likely appear as distinct triplets around δ 2.8-3.1 ppm, a result of coupling with each other. The terminal methyl group (C₁-H₃) protons, adjacent to the carbonyl group, are expected to be a singlet at approximately δ 2.1 ppm.
The ¹³C NMR spectrum provides a count of the unique carbon environments. The carbonyl carbon (C=O) is characteristically found far downfield, typically in the range of δ 205-210 ppm. libretexts.orgdocbrown.info The carbons of the aromatic ring would resonate between δ 115-150 ppm. The carbon atom bonded to the electronegative trifluoromethoxy group is expected to be significantly deshielded. The aliphatic carbons of the butanone chain and the terminal methyl carbon would appear in the upfield region of the spectrum. libretexts.orgchemicalbook.com
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1 (-CH₃) | ~2.1 (s, 3H) | ~30 |
| C2 (C=O) | - | ~208 |
| C3 (-CH₂-) | ~2.8 (t, 2H) | ~45 |
| C4 (-CH₂-) | ~3.0 (t, 2H) | ~29 |
| Aromatic C-H | ~7.0-7.4 (m, 4H) | ~115-130 |
| Aromatic C-CH₂ | - | ~142 |
| Aromatic C-OCF₃ | - | ~149 (q) |
Note: s = singlet, t = triplet, m = multiplet, q = quartet. Predicted values are based on analogous structures and general chemical shift principles.
2D NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to rigorously establish the connectivity of atoms within the molecule.
COSY: A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this molecule, a key cross-peak would be observed between the signals of the two methylene groups (-CH₂-CH₂-), confirming their connectivity in the butanone chain.
HSQC/HMQC: An HSQC or HMQC experiment maps correlations between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, the singlet at ~2.1 ppm would show a correlation to the methyl carbon signal at ~30 ppm.
These 2D techniques provide a comprehensive and definitive map of the molecular structure, confirming the assignments made from 1D NMR spectra.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can provide information about bonding and intermolecular interactions.
Characteristic Absorptions of Ketone and Trifluoromethoxy Groups
The IR and Raman spectra of this compound are dominated by absorptions corresponding to its key functional groups.
Ketone (C=O) Group: The most prominent band in the IR spectrum is expected to be the strong C=O stretching vibration, typically appearing in the region of 1700–1725 cm⁻¹. docbrown.info This intense absorption is a definitive indicator of the ketone functional group. In the Raman spectrum, this band is also present, though it is often weaker than in the IR.
Trifluoromethoxy (-OCF₃) Group: This group is characterized by very strong C-F stretching vibrations. Multiple strong absorption bands are expected in the IR spectrum between 1100 and 1300 cm⁻¹. cdnsciencepub.com These bands are due to the symmetric and asymmetric stretching modes of the C-F bonds and are a clear spectroscopic signature for the trifluoromethyl moiety.
Aromatic Ring: The C=C stretching vibrations of the benzene (B151609) ring typically appear as a series of bands in the 1450–1610 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| Aliphatic C-H | Stretch | 2850-3000 | 2850-3000 |
| Aromatic C-H | Stretch | 3000-3100 | 3000-3100 |
| Ketone C=O | Stretch | 1700-1725 (Strong) | 1700-1725 |
| Aromatic C=C | Stretch | 1450-1610 (Medium) | 1450-1610 |
Analysis of Hydrogen Bonding and Intermolecular Interactions
In its pure form, this compound does not possess strong hydrogen bond donors (like -OH or -NH groups). Therefore, classical hydrogen bonding is not a significant intermolecular force.
However, the molecule is polar due to the presence of the carbonyl (C=O) and trifluoromethoxy (-OCF₃) groups. This polarity leads to dipole-dipole interactions, which influence the physical properties of the compound. Vibrational spectroscopy can offer insights into these weaker interactions. For instance, the precise frequency of the C=O stretching vibration can be sensitive to the molecular environment. A shift in this band to a lower frequency when transitioning from a non-polar solvent to the pure liquid state could suggest the presence of dipole-dipole stacking interactions between molecules. Detailed analysis of band shapes and positions in the spectra of different phases (solid, liquid, solution) could further elucidate the nature of these intermolecular forces.
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
Common fragmentation patterns for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, alpha-cleavage could result in the formation of an acylium ion and a radical. The stability of the resulting fragments often dictates the intensity of their corresponding peaks in the mass spectrum.
A hypothetical fragmentation pattern for this compound is outlined in the table below. The generation of these fragments is based on established fragmentation mechanisms for similar chemical structures.
| Fragment Ion | Structure | m/z (Expected) | Fragmentation Pathway |
| Molecular Ion | [C₁₁H₁₁F₃O]⁺ | 232.07 | Electron Ionization |
| Acylium Ion | [CH₃CO]⁺ | 43.02 | α-cleavage |
| Tropylium-type Ion | [C₇H₄F₃]⁺ | 145.02 | Cleavage and rearrangement of the trifluoromethoxyphenyl group |
| Benzyl-type Cation | [C₈H₆F₃]⁺ | 159.04 | Cleavage of the C-C bond beta to the aromatic ring |
Note: The m/z values are calculated based on the most common isotopes of the elements.
X-ray Diffraction Analysis for Solid-State Molecular Structure
A search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been publicly reported. Therefore, detailed experimental data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.
In the absence of experimental data, computational modeling could be employed to predict the likely solid-state conformation. Such models would consider factors like intermolecular forces, including dipole-dipole interactions and potential weak hydrogen bonds, which would influence the packing of the molecules in the crystal lattice.
Chiroptical Spectroscopy (if applicable for chiral derivatives)
This compound itself is an achiral molecule as it does not possess a stereocenter. Therefore, it does not exhibit optical activity, and chiroptical spectroscopy techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD) are not applicable.
However, if a chiral center were introduced into the molecule, for instance, through chemical modification to create a chiral derivative, then chiroptical spectroscopy would become a valuable tool for its stereochemical analysis. These techniques measure the differential absorption or rotation of plane-polarized light by a chiral molecule, providing information about its absolute configuration and conformation in solution. As of now, no studies on chiral derivatives of this compound and their chiroptical properties have been identified in the scientific literature.
Computational and Theoretical Chemistry Investigations
Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)
Geometry Optimization and Conformational Analysis
No published studies detailing the geometry optimization or conformational analysis of 4-(3-Trifluoromethoxyphenyl)-2-butanone were found. Such studies would typically involve computational scans of dihedral angles to identify stable conformers and their relative energies.
Energetic Landscape and Stability Studies
Specific data on the energetic landscape, including the identification of global and local minima on the potential energy surface for this compound, is not available in the current body of scientific literature.
Reaction Mechanism Modeling and Transition State Characterization
Computational Elucidation of Reaction Pathways
There are no available computational studies that elucidate specific reaction pathways involving this compound, nor are there characterizations of the transition states for its formation or subsequent reactions.
Prediction of Regio- and Stereoselectivity
Computational predictions regarding the regio- and stereoselectivity of reactions involving this compound have not been reported.
Spectroscopic Property Prediction and Correlation with Experimental Data
While computational chemistry is a powerful tool for predicting spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies), no studies have been published that apply these methods to this compound and correlate the findings with experimental spectra.
NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict NMR parameters, offering valuable insights for spectral assignment and conformational analysis. mdpi.com
For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra is of significant interest. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment of the trifluoromethoxy (-OCF₃) group. DFT calculations, using functionals like B3LYP or ωB97XD combined with appropriate basis sets such as 6-31+G(d,p) or aug-cc-pVDZ, can provide reliable predictions. nih.govworktribe.com Studies on other fluorinated aromatic compounds have shown that such methods can predict ¹⁹F chemical shifts with a mean absolute deviation of around 2-4 ppm. nih.govdoaj.org
The prediction process involves optimizing the molecule's geometry and then calculating the nuclear magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.comnih.gov The calculated shielding constants (σ) are then converted to chemical shifts (δ) relative to a standard reference, such as CFCl₃ for ¹⁹F NMR.
A hypothetical table of predicted ¹H and ¹⁹F NMR chemical shifts for this compound, based on DFT calculations and data from analogous compounds, is presented below. spectrabase.com
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
|---|---|---|---|---|
| ¹H | -CH₃ (acetyl) | 2.1 - 2.3 | Singlet | N/A |
| ¹H | -CH₂- (methylene, adjacent to C=O) | 2.8 - 3.0 | Triplet | ~7.5 |
| ¹H | -CH₂- (methylene, adjacent to phenyl) | 2.9 - 3.1 | Triplet | ~7.5 |
| ¹H | Aromatic | 7.1 - 7.5 | Multiplet | - |
| ¹⁹F | -OCF₃ | -58 to -60 | Singlet | N/A |
Vibrational Frequency Calculations
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational calculations are essential for assigning the observed spectral bands to specific atomic motions. q-chem.commdpi.com
DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, are commonly used to perform harmonic vibrational frequency calculations. wisc.edunih.gov These calculations yield a set of vibrational modes and their corresponding frequencies. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors, improving agreement with experimental spectra. nih.gov
For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration. For aromatic ketones, this band is typically observed in the range of 1680-1700 cm⁻¹. spectroscopyonline.comlibretexts.org Other key vibrations include C-H stretching of the alkyl and aromatic groups, C-O-C stretching of the ether linkage, and vibrations involving the -CF₃ group.
A table of predicted key vibrational frequencies for this compound is shown below, based on typical values for similar functional groups. lmu.edulibretexts.orgresearchgate.netnih.gov
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | 3050 - 3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 | Medium |
| C=O Stretch | Ketone | 1685 - 1705 | Strong |
| C=C Stretch (Aromatic) | Ar-C=C | 1580 - 1600 | Medium-Strong |
| C-F Stretch | -CF₃ | 1100 - 1250 | Very Strong |
| C-O-C Stretch (Aryl Ether) | Ar-O-CF₃ | 1210 - 1270 | Strong |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior and interactions. nih.gov This technique can be used to study the conformational flexibility of this compound, its interactions with solvent molecules, and its binding behavior with biological targets. nih.govmdpi.comresearchgate.net
An MD simulation would begin by placing the molecule in a simulation box, typically filled with a solvent like water, to mimic physiological conditions. The system's behavior is then simulated by numerically solving Newton's equations of motion for each atom. The interactions between atoms are described by a force field, such as COMPASS II, AMBER, or CHARMM. mdpi.com The simulation is typically run under a specific thermodynamic ensemble (e.g., NPT, which maintains constant particle number, pressure, and temperature) for a duration of nanoseconds to microseconds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govmdpi.com A QSAR study on derivatives of this compound could be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.
The process involves several steps:
Data Set Assembly : A series of structurally related compounds with experimentally measured activities (e.g., enzyme inhibition IC₅₀ values) is collected.
Descriptor Calculation : For each molecule, a large number of numerical descriptors are calculated. These can include constitutional, topological, geometric, and electronic properties.
Model Building : Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) are used to build a mathematical model that links the descriptors to the activity. acs.orgderpharmachemica.com
Model Validation : The predictive power of the model is rigorously assessed using statistical metrics and validation techniques, such as cross-validation and the use of an external test set. nih.gov
For derivatives of this compound, key descriptors might include hydrophobicity (logP), molecular weight, steric parameters (e.g., molar refractivity), and electronic descriptors related to the substituents on the aromatic ring. The resulting QSAR model could provide insights into which structural features are crucial for the desired activity.
Rational Design of Derivatives with Tuned Reactivity
Rational design uses structural and mechanistic information to create new molecules with improved properties. nih.gov Based on computational studies and known structure-activity relationships, derivatives of this compound can be designed to have enhanced biological activity, selectivity, or metabolic stability. nih.gov
For instance, if the target is a specific enzyme, molecular docking simulations could be used to predict how the parent compound and its potential derivatives bind to the active site. These simulations can identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are important for binding. This information can then guide modifications to the molecule's structure.
Possible design strategies for derivatives could include:
Aromatic Ring Substitution : Introducing different substituents at other positions on the phenyl ring to modulate electronic properties and create new interactions with a target receptor.
Side Chain Modification : Altering the length or branching of the butanone chain to optimize steric fit within a binding pocket.
Bioisosteric Replacement : Replacing the ketone functional group with another group (e.g., an alcohol or an oxime) to change its reactivity and hydrogen bonding potential, while potentially improving metabolic stability. researchgate.net
These computationally-guided designs can lead to the synthesis of novel compounds with fine-tuned reactivity and a higher probability of possessing the desired chemical or biological effects.
Strategic Applications in Chemical Synthesis and Probe Development
Role as Versatile Synthons in Organic Transformations
In organic synthesis, the utility of a compound is often defined by its capacity to act as a synthon—a building block that can be strategically incorporated into a larger, more complex molecule. 4-(3-Trifluoromethoxyphenyl)-2-butanone is a prime example of such a versatile synthon due to the reactivity of its distinct functional groups.
The ketone carbonyl group is a hub of reactivity, susceptible to nucleophilic attack. This allows for a variety of transformations, including:
Reduction: The carbonyl can be reduced to a secondary alcohol, introducing a new stereocenter and functional group for further manipulation.
Grignard and Organolithium Reactions: Addition of organometallic reagents can extend the carbon chain, leading to the formation of tertiary alcohols.
Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond, providing a route to various alkenes.
Reductive Amination: The ketone can react with amines in the presence of a reducing agent to form substituted amines.
Furthermore, the protons on the carbon atoms alpha to the carbonyl group (the α-protons) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile that can participate in a range of bond-forming reactions, such as alkylations and aldol (B89426) condensations, allowing for the construction of more elaborate carbon skeletons. The trifluoromethoxy-substituted phenyl ring can also undergo electrophilic aromatic substitution, although the trifluoromethoxy group is deactivating and directs incoming electrophiles primarily to the meta position.
Precursors for Advanced Fluorinated Organic Materials
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. cas.cn The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after in materials science due to its unique combination of properties, including high thermal stability, chemical resistance, low dielectric constant, and high lipophilicity. cas.cncore.ac.uk These characteristics make it a valuable substituent in the design of advanced materials such as liquid crystals, polymers, and agrochemicals. nih.gov
This compound serves as an important precursor for introducing the trifluoromethoxyphenyl moiety into larger molecular frameworks. It can be used in polymerization reactions or as a building block for the synthesis of more complex fluorinated molecules. The presence of the -OCF₃ group can enhance the performance of materials by improving their thermal stability, oxidative resistance, and solubility in nonpolar environments, while also lowering their surface energy. core.ac.uk
Table 1: Potential Applications of this compound in Material Science
| Property Conferred by -OCF₃ Group | Potential Material Application |
| High Thermal and Oxidative Stability | High-performance polymers, lubricants |
| Low Dielectric Constant | Insulating materials in microelectronics |
| High Lipophilicity / Hydrophobicity | Water-repellent coatings, specialized solvents |
| Unique Electronic Effects | Liquid crystals, organic light-emitting diodes (OLEDs) |
Intermediates in the Synthesis of Complex Chemical Entities
The strategic placement of functional groups in this compound makes it an ideal intermediate for the synthesis of a variety of more complex chemical structures.
As this compound is itself a β-aryl ketone, its primary role in this context is as a scaffold for creating more complex derivatives. The existing framework can be modified through reactions at the ketone, the α-carbons, or the aromatic ring to synthesize a library of related β-aryl ketones with diverse functionalities. For example, reactions that modify the aromatic ring or build upon the ketone functionality can lead to novel compounds with potentially enhanced biological or material properties.
Methods exist for the multi-carbon homologation of aryl ketones, which involves the cleavage of the aryl-carbonyl bond and subsequent cross-coupling with alkenols to form longer-chain ketones and aldehydes. researchgate.netnih.gov While not specifically documented for this compound, this general methodology could plausibly be applied. Such a transformation would convert the butanone into a longer ketone, extending the aliphatic chain while retaining the valuable trifluoromethoxyphenyl group. This provides a pathway to novel structures that are not easily accessible through other synthetic routes. researchgate.net
One of the most direct and well-established applications of ketones in heterocyclic synthesis is their reaction with hydrazine (B178648) and its derivatives to form pyrazoles. organic-chemistry.orgnih.gov The reaction of this compound with hydrazine hydrate (B1144303) would proceed through a condensation reaction followed by cyclization and dehydration to yield 3-methyl-5-(3-trifluoromethoxyphenyl)methyl-1H-pyrazole.
The resulting pyrazole (B372694) is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Fluorinated pyrazoles are of significant interest in medicinal chemistry and agrochemistry due to their wide range of biological activities. The reaction of a related compound, 4,4-dimethoxy-2-butanone, with hydrazine hydrate is known to produce the corresponding 3-methylpyrazole (B28129) in excellent yield. crimsonpublishers.com This strongly supports the feasibility of using this compound for the synthesis of novel, fluorinated pyrazole derivatives.
Table 2: Proposed Synthesis of a Pyrazole Derivative
| Reactant 1 | Reactant 2 | Product | Significance of Product |
| This compound | Hydrazine Hydrate | 3-methyl-5-(3-trifluoromethoxyphenyl)methyl-1H-pyrazole | Fluorinated pyrazoles are valuable scaffolds in drug discovery and agrochemicals. |
Development of Chemical Probes for Mechanistic Chemical Biology Studies
Chemical probes are selective small-molecule modulators used to study protein function and biological pathways in cells and organisms. The trifluoromethoxy group is a highly valued substituent in the design of such probes. Its inclusion can enhance metabolic stability, improve cell membrane permeability, and provide a unique spectroscopic signature for analytical purposes.
A structurally related compound, 2-(3-(trifluoromethoxy)phenyl)acetic acid, has been utilized in the synthesis of chemical probes for studying target engagement of enzymes like RIPK1. nih.gov This demonstrates the utility of the 3-trifluoromethoxyphenyl moiety in creating potent and selective modulators. This compound represents a valuable starting point or scaffold for the development of new chemical probes. The ketone handle allows for the attachment of reporter tags, affinity labels, or other chemical moieties necessary for probe functionality, while the trifluoromethoxyphenyl group helps to fine-tune the pharmacokinetic and pharmacodynamic properties of the final molecule.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
Future research is increasingly directed towards the development of synthetic routes to 4-(3-trifluoromethoxyphenyl)-2-butanone and similar compounds that are not only efficient in terms of yield but also adhere to the principles of green chemistry. numberanalytics.comsciencedaily.com This involves minimizing waste, reducing the use of hazardous reagents, and improving atom economy. dovepress.com
Current synthetic approaches often rely on multi-step processes that may involve harsh reaction conditions or the use of stoichiometric reagents. chemistryviews.org Future methodologies will likely focus on:
Flow Chemistry: The use of microreactors and flow chemistry setups can offer significant advantages, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for process automation. numberanalytics.com
Alternative Energy Sources: Investigating the use of microwave irradiation, sonication, or photochemical methods could lead to faster reaction times and reduced energy consumption compared to conventional heating.
Benign Solvents: A shift towards the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, is anticipated to reduce the environmental impact of the synthesis.
One-Pot Reactions: Designing synthetic cascades where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste.
A comparative look at traditional versus greener synthetic approaches is presented in the table below.
| Feature | Traditional Synthesis | Green Synthetic Approaches |
| Reagents | Often stoichiometric and potentially hazardous | Catalytic and less toxic alternatives |
| Solvents | Volatile organic compounds | Water, supercritical fluids, bio-solvents |
| Energy | Conventional heating | Microwaves, ultrasound, photochemistry |
| Waste | Significant byproduct generation | Minimized through high atom economy and recycling |
| Efficiency | Multi-step with intermediate purifications | One-pot reactions, continuous flow processes |
Exploration of Novel Catalytic Systems for Selective Transformations
The development of novel catalytic systems is paramount for achieving highly selective and efficient syntheses of fluorinated aryl ketones. nih.gov Future research in this area will likely concentrate on:
Transition Metal Catalysis: While palladium and copper-based catalysts have shown promise in trifluoromethylation and other fluorination reactions, the exploration of catalysts based on more abundant and less toxic metals like iron, nickel, and cobalt is a growing trend. rsc.orgnih.gov These catalysts could offer new reactivity and selectivity profiles.
Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative, often with high enantioselectivity. researchgate.net Developing organocatalysts for the selective fluorination and functionalization of precursors to this compound is a promising research direction.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net Applying this technology to the synthesis and subsequent transformations of fluorinated ketones could unlock new reaction pathways. rsc.org
Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis
Retrosynthesis Planning: AI-powered tools can analyze vast reaction databases to propose novel and efficient synthetic routes, potentially identifying pathways that a human chemist might overlook. chemcopilot.com
Reaction Outcome Prediction: Machine learning models can be trained to predict the success and yield of a chemical reaction based on the starting materials, reagents, and conditions, thereby reducing the need for extensive trial-and-error experimentation. researchgate.netcam.ac.uk
De Novo Drug Design: Generative AI models can design novel fluorinated molecules with desired biological activities and physicochemical properties, using fragments of existing molecules as a starting point. mit.eduscienceblog.com
Optimization of Reaction Conditions: AI algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for maximizing yield and minimizing byproducts. acs.org
Advanced In-Situ Spectroscopic Monitoring of Reactions
To gain a deeper understanding of reaction mechanisms and to optimize reaction conditions in real-time, the use of advanced in-situ spectroscopic techniques is becoming increasingly important. mt.comspectroscopyonline.com For the synthesis of this compound, this could involve:
In-Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about reactants, intermediates, and products directly in the reaction mixture, offering invaluable insights into reaction kinetics and mechanisms. numberanalytics.comnumberanalytics.comyoutube.com ¹⁹F NMR, in particular, is a powerful tool for monitoring the progress of fluorination reactions. researchgate.net
In-Situ FTIR and Raman Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that can track changes in functional groups during a reaction, providing real-time data on reaction progress and the formation of key intermediates. mt.comnih.gov
The data obtained from these in-situ monitoring techniques can be used to build more accurate kinetic models of the reaction, leading to improved process control and optimization.
Design of Next-Generation Fluorinated Building Blocks
The development of novel, readily accessible fluorinated building blocks is crucial for the efficient synthesis of complex molecules. beilstein-journals.orgcuny.edusigmaaldrich.com Research in this area is focused on:
Novel Trifluoromethoxylation Reagents: The trifluoromethoxy group (OCF₃) imparts unique properties to molecules, and the development of new reagents for its efficient and selective introduction is a key research goal. rsc.orgrsc.orgmdpi.com
Multifunctional Fluorinated Synthons: The design and synthesis of building blocks that contain a fluorine or trifluoromethoxy group in addition to other reactive functionalities can streamline the synthesis of complex target molecules. documentsdelivered.comnih.gov
Asymmetric Fluorination: The development of methods for the stereoselective introduction of fluorine atoms is of great importance, particularly in medicinal chemistry where the chirality of a molecule can have a profound impact on its biological activity.
By advancing these research avenues, the scientific community can unlock the full potential of this compound and a vast array of other fluorinated compounds, paving the way for new discoveries in medicine, materials science, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
